

Application Note: Protocol for the Synthesis of Sodium Hydrogen Sulphonatopalmitate

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | Sodium hydrogen sulphonatopalmitate |
| CAS No.: | 10538-20-2 |
| Cat. No.: | B077898 |

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Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Compound: **Sodium hydrogen sulphonatopalmitate** (CAS: 10538-20-2)

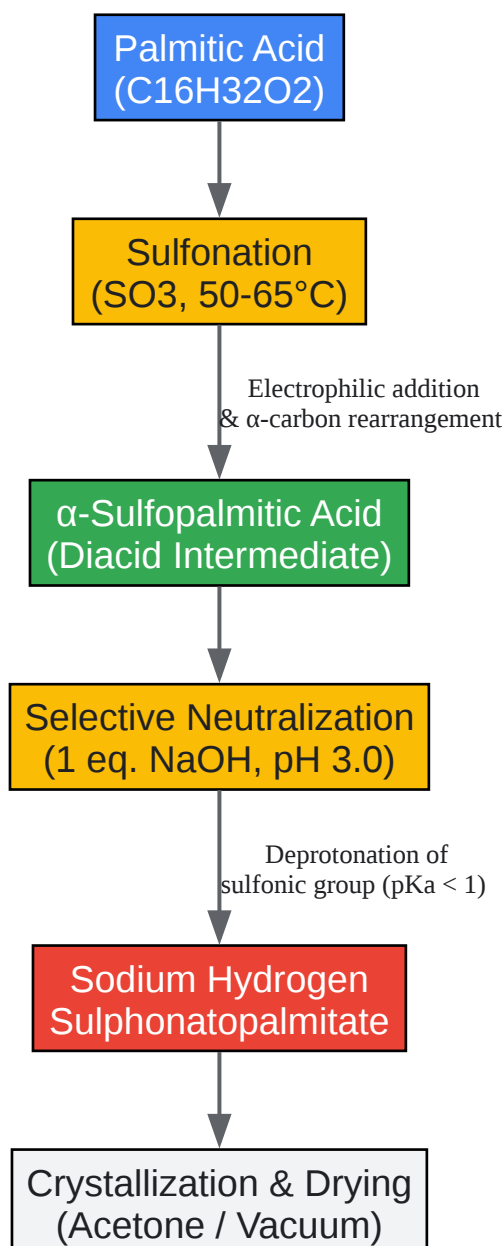
Mechanistic Overview & Rationale

Sodium hydrogen sulphonatopalmitate, commonly referred to as monosodium α -sulfopalmitate, is a highly functionalized anionic amphiphile. It serves as a critical intermediate in the synthesis of biodegradable α -sulfo fatty acid methyl esters (MES) and acts as a specialized lipid component in advanced nanocarrier drug delivery systems.

Synthesizing this specific "hydrogen" (monosodium) salt requires precise chemical control. The process begins with the direct electrophilic sulfonation of palmitic acid using a strong sulfonating agent (e.g., liquid sulfur trioxide, SO_3). The reaction initially forms a mixed anhydride intermediate. Upon controlled heating, this intermediate undergoes a critical structural rearrangement—driven by the electron-withdrawing nature of the carbonyl group—directing the sulfonate group exclusively to the α -carbon (1[1]).

The resulting α -sulfopalmitic acid is a diacid with two distinct pKa values: a strongly acidic sulfonic group ($pK_a < 1$) and a weakly acidic carboxylic group ($pK_a \sim 4.5$). As a Senior Application Scientist, exploiting this thermodynamic pKa gap is the cornerstone of this protocol. By strictly halting the subsequent neutralization at pH 3.0, we selectively deprotonate only the sulfonic acid group, yielding the stable monosodium salt while preventing the formation of the highly water-soluble disodium byproduct (2[2]).

Process Visualization



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Figure 1: Synthetic workflow for **Sodium Hydrogen Sulphonatopalmitate**.

Materials and Reagents

- Palmitic Acid (C₁₆H₃₂O₂): High purity (>99%), recrystallized from acetone to ensure a low iodine number, preventing unwanted side reactions at double bonds (3[3]).
- Sulfonating Agent: Stabilized liquid Sulfur Trioxide (SO₃). Alternatively, chlorosulfonic acid (ClSO₃H) can be utilized for bench-scale synthesis (4[4]).
- Solvent: Chloroform (CHCl₃) or 1,2-dichloroethane. (Note: Historical protocols relied on carbon tetrachloride[3], but modern EHS standards mandate less toxic halogenated alternatives).
- Neutralizing Base: 1.0 M Sodium Hydroxide (NaOH) standard aqueous solution.
- Purification Solvents: Acetone and Ethanol (Analytical grade).

Step-by-Step Methodology

Phase 1: Electrophilic Sulfonation

- System Preparation: Equip a 2-L three-necked round-bottomed flask with a mechanical stirrer, a thermometer well, a pressure-equalizing dropping funnel, and an argon-flushed drying tube.
- Substrate Dissolution: Add 200 g (0.78 mol) of purified palmitic acid and 600 mL of chloroform to the flask. Stir until completely dissolved. Scientist's Note: The dissolution of palmitic acid is endothermic, naturally lowering the mixture's temperature and acting as a thermal buffer for the subsequent step (3[3]).
- Reagent Addition: Place 53 mL (100 g, 1.25 mol) of stabilized liquid SO₃ into the dropping funnel. Add dropwise over 30 minutes. The reaction is highly exothermic; allow the temperature to rise naturally to approximately 45 °C (3[3]).
- Thermal Rearrangement: Once the addition is complete, heat the reaction mixture to 50–65 °C using an oil bath. Maintain this temperature with continuous stirring for exactly 1 hour.

This thermal energy is mandatory to drive the rearrangement of the intermediate mixed anhydride to the thermodynamically stable α -sulfopalmitic acid.

Phase 2: Isolation of the Diacid Intermediate

- **Precipitation:** Chill the flask in an ice bath to quench the reaction, then transfer the sealed flask to a freezer at $-15\text{ }^{\circ}\text{C}$ overnight to force crystallization (3[3]).
- **Filtration:** Filter the crystallized solids via vacuum suction. Wash the filter cake thoroughly with cold chloroform to remove unreacted palmitic acid and residual SO 3.
- **Drying:** Dry the crude α -sulfopalmitic acid in a vacuum desiccator at room temperature until a constant weight is achieved.

Phase 3: Selective Neutralization (Self-Validating Step)

- **Solubilization:** Suspend 100 g of the purified α -sulfopalmitic acid (approx. 0.30 mol) in 300 mL of an ethanol/water mixture (80:20 v/v).
- **Controlled Titration:** Slowly add the 1.0 M NaOH solution dropwise under continuous stirring. Continuously monitor the pH using a calibrated pH meter.
- **Equivalence Arrest:** Cease the addition of NaOH the moment the pH stabilizes at 3.0.
Validation: At exactly pH 3.0, the strong sulfonic acid is neutralized while the carboxylic acid remains protonated, guaranteeing the formation of the monosodium salt (2[2]).
- **Final Recovery:** Evaporate the solvent under reduced pressure at $40\text{ }^{\circ}\text{C}$. Recrystallize the resulting solid from cold acetone to yield pure **sodium hydrogen sulphonatopalmitate**.

Quantitative Data & Reaction Parameters

Table 1: Critical Reaction Parameters and Causality Metrics

| Parameter | Target Value | Mechanistic Rationale | Validation Metric |
|---------------------------------|--------------------|--|---|
| Palmitic Acid : SO ₃ | 1.0 : 1.25 (Molar) | Slight excess of SO ₃ ensures complete conversion to the mixed anhydride intermediate. | Absence of unreacted fatty acid in post-reaction TLC. |
| Sulfonation Temp. | 50 °C – 65 °C | Provides the activation energy required for the α - carbon rearrangement without causing product charring. | Exothermic stabilization; solution darkens to deep brown. |
| Neutralization pH | 3.0 | Selectively neutralizes the strong sulfonic acid group (pKa < 1) while leaving the carboxylic group (pKa ~4.5) protonated. | Stable pH reading of 3.0 for >5 minutes during titration. |
| Crystallization Temp. | -15 °C to -20 °C | Maximizes the precipitation of the amphiphilic product from the halogenated solvent mixture. | Yield of >75% crystalline solid post-filtration. |

References

- Source: orgsyn.
- Source: acs.org (Journal of the American Chemical Society)
- Source: mdpi.
- Source: google.com (Google Patents)

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